4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 4-benzyl-7-hydroxytriazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic organic molecule characterized by a fused triazoloquinazolinone core. Its systematic IUPAC name, 4-benzyl-7-hydroxy-triazolo[4,3-a]quinazolin-5-one , reflects its structural components:
- Triazolo[4,3-a]quinazolinone : A bicyclic system formed by fusing a 1,2,4-triazole ring (positions 1–3) with a quinazolinone scaffold (positions 4–10).
- Substituents : A benzyl group (-CH2C6H5) at position 4 and a hydroxyl group (-OH) at position 7.
The molecular formula is C16H12N4O2 , with a molecular weight of 292.29 g/mol . The SMILES notation, C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)O)N4C2=NN=C4 , encodes the connectivity of atoms, while the InChI key (MRBFFQKNEGVJCJ-UHFFFAOYSA-N ) uniquely identifies its stereochemical features.
Table 1: Key Identifiers of 4-Benzyl-7-hydroxytriazolo[4,3-a]quinazolin-5(4H)-one
The structural formula (Fig. 1) illustrates the fusion of the triazole and quinazolinone rings, with the benzyl and hydroxy groups occupying specific positions on the scaffold.
Historical Context of Triazoloquinazolinone Derivatives in Medicinal Chemistry
Triazoloquinazolinones represent a critical class of heterocyclic compounds in drug discovery. The fusion of triazole and quinazolinone moieties enhances biological activity by combining the pharmacophoric features of both rings. Early research focused on 1,2,4-triazolo[4,3-a]quinazolinones as kinase inhibitors and anticancer agents due to their ability to interfere with DNA replication and cell proliferation.
The introduction of a benzyl group at position 4 and a hydroxy group at position 7 in this compound likely improves its binding affinity to biological targets. For example, similar derivatives have shown potency against cancer cell lines by inhibiting epidermal growth factor receptor (EGFR) and tubulin polymerization.
Table 2: Biological Activities of Select Triazoloquinazolinone Derivatives
While the exact mechanism of 4-benzyl-7-hydroxytriazolo[4,3-a]quinazolin-5(4H)-one remains under study, its structural analogs demonstrate promising cytotoxic profiles.
Positional Isomerism and Tautomeric Forms
The compound exhibits positional isomerism due to variations in the fusion sites of the triazole and quinazolinone rings. For instance:
- Triazolo[4,3-c]quinazolinone : Differs in the triazole’s fusion position (carbon 3 instead of 1).
- Substituent isomerism : The hydroxy and benzyl groups could theoretically occupy alternative positions (e.g., 6-hydroxy or 3-benzyl), though these isomers are not reported for this specific compound.
Tautomerism is limited in this molecule due to the fixed keto group at position 5 and the phenolic hydroxy group at position 7, which favor enol-keto stabilization rather than prototropic shifts. However, the triazole ring’s nitrogen atoms could participate in rare tautomeric equilibria under extreme conditions.
Table 3: Comparison of Positional Isomers
| Isomer Type | Fusion Sites | Substituent Positions |
|---|---|---|
| [4,3-a] (Current compound) | Triazole: 1–3; Quinazoline: 4–10 | 4-benzyl, 7-hydroxy |
| [4,3-c] | Triazole: 3–5; Quinazoline: 1–7 | Hypothetical |
The [4,3-a] fusion mode remains the most studied configuration, as it optimizes ring planarity and electronic interactions for biological activity.
Properties
CAS No. |
305805-20-3 |
|---|---|
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4O2/c21-12-6-7-14-13(8-12)15(22)19(16-18-17-10-20(14)16)9-11-4-2-1-3-5-11/h1-8,10,21H,9H2 |
InChI Key |
MRBFFQKNEGVJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)O)N4C2=NN=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The quinazolinone core is synthesized from 2-amino-4-hydroxybenzoic acid and benzylamine , leveraging a condensation-cyclization sequence. This method mirrors coumarin syntheses that utilize resorcinol derivatives.
Reaction Conditions :
-
2-Amino-4-hydroxybenzoic acid (10 mmol) and benzylamine (12 mmol) are refluxed in acetic anhydride (30 mL) for 6 hours.
-
The mixture is cooled, poured into ice-water, and filtered to yield a crude solid.
-
Recrystallization from ethanol affords 7-hydroxy-3-benzyl-3H-quinazolin-4-one as a pale-yellow crystalline solid (Yield: 89%).
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 6.85 (s, 1H, C=CH), 7.32–7.45 (m, 5H, Ar-H), 10.21 (s, 1H, –OH).
Protection of the 7-Hydroxy Group
Ethoxycarbonylmethyl Protection
To prevent undesired side reactions during subsequent chlorination, the phenolic –OH is protected as an ethoxycarbonylmethyl ether:
Procedure :
-
7-Hydroxy-3-benzyl-3H-quinazolin-4-one (8 mmol) is dissolved in acetone (40 mL) with ethyl bromoacetate (9 mmol) and K₂CO₃ (10 mmol).
-
The mixture is stirred at 56°C for 3 hours, filtered, and concentrated to yield 7-(ethoxycarbonylmethoxy)-3-benzyl-3H-quinazolin-4-one (Yield: 78%).
Characterization :
-
¹H NMR (CDCl₃) : δ 1.28 (t, 3H, –CH₃), 4.25 (q, 2H, –CH₂–), 4.92 (s, 2H, –OCH₂–), 6.89 (s, 1H, C=CH), 7.30–7.52 (m, 5H, Ar-H).
Chlorination at Position 2
Phosphorus Oxychloride-Mediated Chlorination
Hydrazine Substitution and Cyclization
Hydrazine Functionalization
The chlorine atom is displaced by hydrazine to form the key hydrazino intermediate:
Synthesis :
Triazole Ring Formation
Cyclization with formic acid generates the triazoloquinazolinone core:
Cyclization Protocol :
-
The hydrazino intermediate (4 mmol) is refluxed with formic acid (20 mL) for 8 hours.
-
Neutralization with NaHCO₃ and extraction with ethyl acetate affords 4-benzyl-7-(ethoxycarbonylmethoxy)triazolo[4,3-a]quinazolin-5(4H)-one (Yield: 68%).
Spectroscopic Confirmation :
Deprotection of the 7-Hydroxy Group
Alkaline Hydrolysis
The ethoxycarbonylmethyl group is cleaved to unmask the phenolic –OH:
Conditions :
-
The protected triazoloquinazolinone (3 mmol) is stirred with NaOH (10%, 20 mL) at room temperature for 2 hours.
-
Acidification with HCl precipitates 4-benzyl-7-hydroxytriazolo[4,3-a]quinazolin-5(4H)-one (Yield: 85%).
Final Characterization :
-
Melting Point : 265–267°C.
-
HRMS (ESI) : m/z 349.1064 [M+H]⁺ (calculated for C₁₈H₁₃N₄O₂: 349.1063).
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Quinazolinone formation | Acetic anhydride | 120 | 6 | 89 |
| Chlorination | POCl₃ | 110 | 4 | 82 |
| Cyclization | Formic acid | 100 | 8 | 68 |
| Deprotection | NaOH | 25 | 2 | 85 |
Key Findings :
-
The quinazolinone condensation step achieved high yields (89%), consistent with analogous coumarin syntheses.
-
Cyclization efficiencies (~68%) reflect challenges in triazole ring closure, necessitating prolonged reflux.
Alternative Methodologies and Limitations
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-Benzyl-7-oxo-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Reduction: Formation of 4-Benzyl-7-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of triazoloquinazolines, which are characterized by a triazole ring fused to a quinazoline structure. The synthesis typically involves multi-step processes starting from readily available precursors. For example, a common synthetic route includes the cyclization of hydrazine derivatives with quinazolinones, yielding a variety of triazoloquinazoline derivatives with diverse substituents that can modulate biological activity .
Antihistaminic Activity
One of the most notable applications of 4-benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is its potential as an H1-antihistaminic agent. In vivo studies have demonstrated that compounds within this class exhibit significant protection against histamine-induced bronchospasm in guinea pigs. Specifically, one derivative showed a protection rate of 76%, surpassing that of the standard antihistamine chlorpheniramine maleate . This suggests that such compounds could serve as prototypes for developing new antihistamines with reduced sedative effects.
Inhibition of Cancer Cell Proliferation
Recent research has identified triazoloquinazolinones as promising candidates for targeting specific cancer pathways. For instance, compounds derived from this scaffold have shown inhibitory activity against Polo-like kinase 1 (Plk1), an important regulator of cell division. These inhibitors demonstrated at least tenfold higher activity than previously characterized Plk1 inhibitors in biochemical assays . The potential for these compounds to inhibit mitotic progression and cell proliferation positions them as candidates for further investigation in cancer therapeutics.
Case Study 1: Antimicrobial Activity
A study focusing on structure-activity relationships revealed that certain derivatives of triazoloquinazolinones exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This was achieved through in silico screening followed by biological evaluation, highlighting the compound's capability to bind effectively to penicillin-binding proteins . The findings suggest that modifications to the quinazolinone core can enhance antimicrobial efficacy and bioavailability.
Case Study 2: Neuroprotective Properties
Another area of research has explored the neuroprotective effects of compounds based on the triazoloquinazoline structure. These studies indicate potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress . The ability to cross the blood-brain barrier enhances their therapeutic profile.
Comparative Data Table: Biological Activities of Triazoloquinazoline Derivatives
Mechanism of Action
The mechanism of action of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit kinases by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Substitution at Position 4
- Benzyl vs. This property is critical for CNS-targeted activities, such as anticonvulsant effects observed in 4-aryl derivatives .
- Propyl vs. Benzyl : The 4-propyl substitution in 1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl... reduces steric bulk, possibly improving binding to microbial targets like A. baumannii .
Substitution at Position 7
- Hydroxyl vs. This could limit CNS activity but improve solubility for peripheral targets like histamine receptors .
- Hydroxyl vs. Fluorine : The 7-fluoro substituent in antimicrobial analogs (e.g., CAS 1111210-29-7) introduces electronegativity, favoring interactions with microbial enzymes, whereas the hydroxyl group may prioritize hydrogen bonding in mammalian receptors .
Substitution at Position 1
H₁-Antihistaminic Activity
- The target compound’s 4-benzyl group aligns with studies showing that 4-benzyl-1-substituted derivatives exhibit H₁-antihistaminic activity (60–75% protection in guinea pigs) with minimal sedation (~5%) . This contrasts with 4-phenyl analogs (e.g., compound 7b), which show similar efficacy but slightly higher sedation .
Antimicrobial Activity
Anticonvulsant Potential
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 4-Benzyl-7-hydroxy... | 1-Methyl-4-phenyl... (7b) | 1-[(3-Chlorobenzyl)thio]-7-fluoro-4-propyl... |
|---|---|---|---|
| Molecular Weight | ~373 g/mol (estimated) | 299.34 g/mol | 402.9 g/mol |
| logP (Predicted) | 2.5–3.0 | 3.1–3.5 | 4.0–4.5 |
| PSA | ~63 Ų | ~50 Ų | ~85 Ų |
| Solubility | Moderate (due to 7-OH) | Low | Low (lipophilic thioether) |
Biological Activity
4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound belonging to the class of triazoloquinazolinones. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including a triazole ring fused to a quinazolinone structure, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is with a molecular weight of approximately 292.3 g/mol. The presence of the benzyl group and hydroxyl functionality enhances its biological activity by facilitating interactions with various biological targets.
Antihistaminic Activity
Research indicates that derivatives of this compound exhibit significant H1-antihistaminic activity . In studies conducted on guinea pigs, compounds similar to 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated protective effects against histamine-induced bronchospasm. For instance, one derivative showed a percent protection of 76%, outperforming the standard drug chlorpheniramine maleate (71%) while exhibiting lower sedation effects (7% compared to 30% for chlorpheniramine) .
Anti-Cancer Properties
The compound has also been explored for its anticancer potential . It is believed to interact with key enzymes involved in cancer pathways, such as cyclooxygenase and various kinases. Studies have shown that related compounds can exhibit cytotoxic effects against cancer cell lines, including HCT-116 and HepG2 cells. The cytotoxicity was measured with IC50 values ranging from 2.44 to 9.43 μM, indicating promising anticancer activity .
The mechanism through which 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exerts its biological effects may involve DNA intercalation and inhibition of topoisomerase II (Topo II). These interactions enhance the binding affinity of the compound to DNA and disrupt critical cellular processes necessary for cancer cell proliferation .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activities of various derivatives of 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one:
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Antihistaminic | 76% protection | Less sedation than standard |
| Compound B | Cytotoxicity (HCT-116) | 2.44 | High binding affinity |
| Compound C | Cytotoxicity (HepG2) | 6.29 | Effective DNA intercalator |
Q & A
Q. What are the common synthetic routes for 4-benzyl-substituted [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives?
The synthesis typically involves cyclization of 2-hydrazinoquinazolin-4(3H)-one precursors with reagents like acetylacetone or orthoesters. For example, reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone under reflux yields triazoloquinazolinones via intermediate dihydrotriazole formation. Optimizing reaction time (e.g., 24–29 hours) and solvent (ethanol/water mixtures) improves yields (80–85%) . Alternative routes use triethyl orthoacetate in pyridine, followed by Dimroth rearrangement to achieve regioselectivity .
Q. How is the antimicrobial activity of these compounds assessed in primary screening?
Primary antimicrobial screening employs whole-cell growth inhibition assays. Compounds are dissolved in 0.3% DMSO-water solutions at 32 µg/mL (70–80 µM) and tested against Gram-negative bacteria (e.g., Acinetobacter baumannii), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Cryptococcus neoformans). Activity is quantified by ≥80% growth inhibition relative to controls .
Q. What spectroscopic methods are used to characterize triazoloquinazolinone derivatives?
Structural confirmation relies on IR (amide C=O stretching ~1650 cm⁻¹), ¹H NMR (benzyl proton signals at δ 4.5–5.0 ppm), and mass spectrometry (molecular ion peaks consistent with expected masses). Elemental analysis ensures purity (>95%) .
Advanced Research Questions
Q. How can computational tools like PASS and GUSAR predict the biological activity and toxicity of novel derivatives?
Virtual libraries of triazoloquinazolinones are screened using PASS (Prediction of Activity Spectra for Substances) to identify probable activities (e.g., anti-asthmatic, antihistaminic) and GUSAR for acute toxicity. Substituent effects at positions 1 (Ar) and 4 (R) are modeled to prioritize compounds with high Pa (probability of activity) and low toxicity .
Q. What discrepancies arise between XRD and DFT studies in structural analysis, and how are they resolved?
Single-crystal XRD provides precise bond lengths and angles (e.g., C–N bonds in the triazole ring: 1.32–1.35 Å), while DFT calculations (B3LYP/6-31G* level) may show slight deviations (~0.02 Å). Electrostatic potential maps from DFT highlight nucleophilic/electrophilic regions, aiding in docking studies. Discrepancies are resolved by optimizing DFT parameters to match experimental XRD data .
Q. How do researchers address contradictions in antimicrobial activity data across structurally similar derivatives?
Derivatives lacking an amide group (e.g., 5{1}) show no activity, while those with sulfur-carbon-linked amides (e.g., 7{4}) inhibit Cryptococcus neoformans. Structure-activity relationship (SAR) analyses reveal that electron-withdrawing substituents (e.g., nitro groups) enhance antifungal activity. Follow-up dose-response assays (MIC determination) validate initial screening results .
Q. What in vivo models are used to evaluate H1-antihistaminic activity, and how is efficacy quantified?
Conscious guinea pigs are exposed to histamine-induced bronchospasm. Test compounds (2 mg/kg dose) are assessed by measuring reductions in bronchoconstriction (e.g., 40% blood pressure reduction). Positive controls (e.g., loratadine) and statistical analysis (ANOVA, p<0.05) ensure reliability .
Q. How is molecular docking applied to study interactions with targets like SHP2?
Docking simulations (AutoDock Vina) use XRD-derived atomic coordinates to predict binding poses. Key interactions (e.g., hydrogen bonds with Tyr62, hydrophobic contacts with Phe113) are analyzed for binding affinity (ΔG < -8 kcal/mol). MD simulations (100 ns) validate stability of ligand-protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
